tert-Butyl(butylidene)amine tert-Butyl(butylidene)amine
Brand Name: Vulcanchem
CAS No.: 6852-59-1
VCID: VC14223646
InChI: InChI=1S/C8H17N/c1-5-6-7-9-8(2,3)4/h7H,5-6H2,1-4H3
SMILES:
Molecular Formula: C8H17N
Molecular Weight: 127.23 g/mol

tert-Butyl(butylidene)amine

CAS No.: 6852-59-1

Cat. No.: VC14223646

Molecular Formula: C8H17N

Molecular Weight: 127.23 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl(butylidene)amine - 6852-59-1

Specification

CAS No. 6852-59-1
Molecular Formula C8H17N
Molecular Weight 127.23 g/mol
IUPAC Name N-tert-butylbutan-1-imine
Standard InChI InChI=1S/C8H17N/c1-5-6-7-9-8(2,3)4/h7H,5-6H2,1-4H3
Standard InChI Key IQQAQKRUBBGOPB-UHFFFAOYSA-N
Canonical SMILES CCCC=NC(C)(C)C

Introduction

Chemical Identity and Structural Characteristics

tert-Butyl(butylidene)amine (IUPAC: N-tert-butylbut-1-en-1-amine) is an enamine with the molecular formula C₈H₁₇N. Its structure features a nitrogen atom bonded to a tert-butyl group (–C(CH₃)₃) and a butylidene chain (–CH₂CH₂CH=CH₂). This configuration places the molecule within the enamine class, where the nitrogen is adjacent to a carbon-carbon double bond.

Comparative Molecular Properties

Propertytert-Butyl(butylidene)amine (Predicted)tert-Butylamine Di-tert-butylamine
Molecular FormulaC₈H₁₇NC₄H₁₁NC₈H₁₉N
Molecular Weight (g/mol)127.2373.14129.24
Boiling Point (°C)~180–200129.4129.4
Density (g/cm³)0.78–0.820.7620.762
SolubilityLow in water; soluble in organic solventsMiscible with waterLow in water

Synthetic Pathways and Methodological Considerations

Ritter Reaction-Based Synthesis

The Ritter reaction, which couples nitriles with tert-butyl dicarbonate in the presence of a catalyst like Cu(OTf)₂, is a plausible route to N-tert-butyl amides . Adapting this method, tert-butyl(butylidene)amine could hypothetically form via the reaction of a butylidene-containing nitrile with di-tert-butyl dicarbonate. For example:

RCN+(tert-BuO)2COCu(OTf)₂tert-BuNHCO-Rtert-Bu-N=CH-R\text{RCN} + (\text{tert-BuO})₂\text{CO} \xrightarrow{\text{Cu(OTf)₂}} \text{tert-BuNHCO-R} \rightarrow \text{tert-Bu-N=CH-R}

Here, R represents the butylidene group. The reaction typically proceeds at room temperature under solvent-free conditions, yielding high-purity products .

Hydrocyanic Acid-Mediated Approaches

Patent CN1380284A describes tert-butylamine synthesis via methyl tert-butyl ether (MBTE) and hydrocyanic acid (HCN) . By modifying this process, tert-butyl(butylidene)amine might form through the acidolysis of sodium cyanide with sulfuric acid, followed by condensation with a butylidene precursor. Critical steps would include:

  • HCN Generation: NaCN+H2SO4HCN+NaHSO4\text{NaCN} + \text{H}_2\text{SO}_4 \rightarrow \text{HCN} + \text{NaHSO}_4 .

  • Condensation: Reaction of HCN with butylidene alcohol under controlled pH and temperature to form the enamine.

Physicochemical and Reactivity Profiles

Stability and Thermal Behavior

tert-Butyl(butylidene)amine’s stability is expected to mirror that of di-tert-butylamine, which has a flash point of 12.8°C . The conjugated double bond in the butylidene group may enhance thermal stability but introduce susceptibility to electrophilic attack.

Reactivity with Acids and Electrophiles

As a secondary enamine, tert-butyl(butylidene)amine would undergo protonation at the β-carbon of the double bond, followed by hydrolysis to yield ketones and tert-butylamine. For example:

tert-Bu-N=CH-CH₂CH₂CH₃+H2Otert-BuNH2+CH3(CH2)2CO\text{tert-Bu-N=CH-CH₂CH₂CH₃} + \text{H}_2\text{O} \rightarrow \text{tert-BuNH}_2 + \text{CH}_3(\text{CH}_2)_2\text{CO}

This reactivity aligns with enamine chemistry principles, where hydrolysis regenerates the parent amine and carbonyl compound.

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